molecular formula C16H30O3 B083946 2-Hydroxydodecyl methacrylate CAS No. 13438-18-1

2-Hydroxydodecyl methacrylate

Cat. No.: B083946
CAS No.: 13438-18-1
M. Wt: 270.41 g/mol
InChI Key: RDFIICFCNKXLHC-UHFFFAOYSA-N
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Description

2-Hydroxydodecyl methacrylate is a methacrylate ester characterized by a hydroxydodecyl (C12H25O) side chain. This compound is primarily used in polymer chemistry and material science, where its amphiphilic nature improves adhesion, surfactant properties, and compatibility in coatings and resins .

Properties

CAS No.

13438-18-1

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-hydroxydodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3

InChI Key

RDFIICFCNKXLHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(COC(=O)C(=C)C)O

Canonical SMILES

CCCCCCCCCCC(COC(=O)C(=C)C)O

Other CAS No.

13438-18-1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key properties of 2-hydroxydodecyl methacrylate with structurally related methacrylates:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
This compound N/A C17H32O3 ~284.4 (estimated) Hydroxydodecyl Polymer modifiers, surfactants, adhesives
Lauryl (Dodecyl) methacrylate 142-90-5 C16H30O2 254.41 Dodecyl (no hydroxyl) Lubricants, coatings, plasticizers
Stearyl methacrylate 32360-05-7 C22H42O2 338.57 Octadecyl (no hydroxyl) High-molecular-weight polymers, resins
2-Hydroxyethyl methacrylate (HEMA) 868-77-9 C6H10O3 130.14 Hydroxyethyl Dental composites, hydrogels, adhesives
Methyl methacrylate (MMA) 80-62-6 C5H8O2 100.12 Methyl Acrylic glass, paints, coatings
2-Dimethylaminoethyl methacrylate 2439-35-2 C8H15NO2 157.21 Dimethylaminoethyl Cationic polymers, drug delivery
Key Observations:
  • Chain Length and Hydrophobicity : Longer alkyl chains (e.g., stearyl methacrylate) increase hydrophobicity, making these compounds suitable for lubricants and water-resistant coatings. The hydroxydodecyl variant balances hydrophobicity with polar reactivity due to the hydroxyl group .
  • Functional Groups: The hydroxyl group in this compound enhances hydrogen bonding, improving adhesion in coatings compared to non-hydroxylated analogs like lauryl methacrylate . HEMA’s shorter hydroxyethyl group increases water solubility, favoring biomedical applications .
  • Reactivity: Amino-functionalized methacrylates (e.g., 2-dimethylaminoethyl methacrylate) exhibit cationic properties, enabling pH-responsive behavior, unlike this compound .

Physical and Chemical Properties

  • Solubility: this compound is likely sparingly soluble in water but miscible in organic solvents (e.g., acetone, ethanol), similar to lauryl methacrylate . HEMA’s shorter chain allows partial water solubility (1.6 g/100 mL at 20°C for MMA ), whereas stearyl methacrylate is highly hydrophobic .
  • Thermal Stability : Longer alkyl chains (e.g., stearyl) increase melting points, whereas hydroxyl groups may lower thermal stability due to hydrogen bonding disruptions .

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